2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-benzoylbenzoate
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Overview
Description
2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7310^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-benzoylbenzoate is a complex organic compound with a unique structure that includes a morpholine ring, a dioxo-azatricyclo core, and a benzoylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-benzoylbenzoate typically involves multiple steps. The initial step often includes the formation of the dioxo-azatricyclo core through a cyclization reaction. This is followed by the introduction of the morpholine ring via nucleophilic substitution. The final step involves esterification with 4-benzoylbenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-benzoylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-benzoylbenzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-benzoylbenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-{2,4-dioxo-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaen-3-yl}acetic acid
- 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-one
Uniqueness
2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7310^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-benzoylbenzoate is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
2-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-benzoylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N2O6/c35-29(21-5-2-1-3-6-21)22-9-11-23(12-10-22)32(38)40-20-17-34-30(36)25-8-4-7-24-27(33-15-18-39-19-16-33)14-13-26(28(24)25)31(34)37/h1-14H,15-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFULYPIWSSPLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C5=CC=C(C=C5)C(=O)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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